molecular formula C17H40N2O3Si B13766079 N-(3-(Tributoxysilyl)propyl)ethylenediamine CAS No. 51895-55-7

N-(3-(Tributoxysilyl)propyl)ethylenediamine

Cat. No.: B13766079
CAS No.: 51895-55-7
M. Wt: 348.6 g/mol
InChI Key: UTQYJVXHFBBNJJ-UHFFFAOYSA-N
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Description

N-(3-(Tributoxysilyl)propyl)ethylenediamine: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silane group attached to a propyl chain, which is further connected to an ethylenediamine moiety. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Tributoxysilyl)propyl)ethylenediamine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

Cl-(CH2)3-Si(OEt)3+H2N-CH2CH2NH2This compound+HCl\text{Cl-(CH}_2\text{)}_3\text{-Si(OEt)}_3 + \text{H}_2\text{N-CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{this compound} + \text{HCl} Cl-(CH2​)3​-Si(OEt)3​+H2​N-CH2​CH2​NH2​→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-(Tributoxysilyl)propyl)ethylenediamine undergoes various chemical reactions, including:

    Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.

    Condensation: The hydrolyzed silane can further condense to form siloxane bonds.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Acidic or basic catalysts.

    Substitution: Alkyl halides or acyl chlorides.

Major Products Formed:

    Hydrolysis: Silanols.

    Condensation: Siloxanes.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Chemistry: N-(3-(Tributoxysilyl)propyl)ethylenediamine is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the surface modification of nanoparticles and the synthesis of hybrid materials.

Biology: In biological research, this compound is used for the functionalization of biomolecules and the development of biosensors. It can also be used to immobilize enzymes and other proteins on various surfaces.

Industry: In the industrial sector, this compound is used in the formulation of adhesives, sealants, and coatings. It is also employed in the production of composite materials and as a primer for improving the adhesion of paints and coatings.

Mechanism of Action

The mechanism of action of N-(3-(Tributoxysilyl)propyl)ethylenediamine involves the formation of covalent bonds with various substrates through its silane and amine groups. The silane group can hydrolyze to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The amine groups can interact with organic molecules through hydrogen bonding or nucleophilic substitution, leading to the formation of stable complexes.

Comparison with Similar Compounds

  • N-(3-(Trimethoxysilyl)propyl)ethylenediamine
  • N-(3-(Triethoxysilyl)propyl)ethylenediamine
  • N-(3-(Triisopropoxysilyl)propyl)ethylenediamine

Comparison: N-(3-(Tributoxysilyl)propyl)ethylenediamine is unique due to its tributoxysilyl group, which provides distinct hydrolytic stability and reactivity compared to its trimethoxy, triethoxy, and triisopropoxy counterparts. This uniqueness makes it particularly suitable for applications requiring enhanced durability and specific reactivity profiles.

Properties

CAS No.

51895-55-7

Molecular Formula

C17H40N2O3Si

Molecular Weight

348.6 g/mol

IUPAC Name

N'-(3-tributoxysilylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C17H40N2O3Si/c1-4-7-14-20-23(21-15-8-5-2,22-16-9-6-3)17-10-12-19-13-11-18/h19H,4-18H2,1-3H3

InChI Key

UTQYJVXHFBBNJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Si](CCCNCCN)(OCCCC)OCCCC

Origin of Product

United States

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